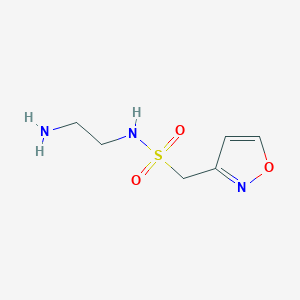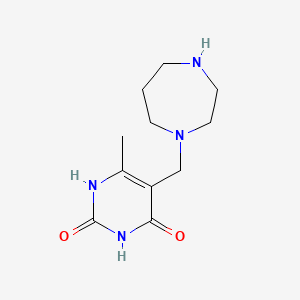
3-(Difluoromethyl)pyrrolidine-1-carboximidamide
Descripción general
Descripción
3-(Difluoromethyl)pyrrolidine-1-carboximidamide (DFMPC) is a versatile and important compound in modern synthetic chemistry. It is a difluoromethylated amide of pyrrolidine-1-carboxylic acid, and has a wide range of applications in numerous scientific fields. Due to its unique properties, DFMPC is used as a synthetic intermediate in the synthesis of various compounds, as well as in the development of new drugs, materials, and catalysts. In addition, DFMPC is also used in the synthesis of fluorinated polymers and as a catalyst for the polymerization of a variety of organic compounds.
Aplicaciones Científicas De Investigación
Agrochemical Applications
The compound is a key structural motif in active agrochemical ingredients . It’s used in the protection of crops from pests . The development of fluorinated organic chemicals, such as this compound, is becoming an increasingly important research topic in the crop protection industry .
Pharmaceutical Applications
This compound is also used in the pharmaceutical industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Veterinary Applications
Several derivatives of this compound are used in the veterinary industry . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Fungicidally Active Compounds
This compound has been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors have novel difluoromethylated heterocyclic acid moieties .
Development of Novel Heterocycles
The compound has been used in the development of completely novel difluoromethylated heterocycles . These include 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2 .
Industrial Applications
Mecanismo De Acción
Target of Action
The primary target of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
3-(Difluoromethyl)pyrrolidine-1-carboximidamide acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle . This disruption leads to a decrease in cellular respiration and energy production .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)pyrrolidine-1-carboximidamide affects the citric acid cycle and the electron transport chain . These are fundamental biochemical pathways for energy production within cells. The downstream effects include a decrease in ATP production and an increase in reactive oxygen species, leading to cell death .
Result of Action
The result of the action of 3-(Difluoromethyl)pyrrolidine-1-carboximidamide is the inhibition of energy production within cells, leading to cell death . This makes it effective as a fungicide, as it can kill fungal cells by disrupting their energy production .
Propiedades
IUPAC Name |
3-(difluoromethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c7-5(8)4-1-2-11(3-4)6(9)10/h4-5H,1-3H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLEDMKOPKBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)pyrrolidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)



![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)







![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
